molecular formula C10H17NO2 B13317951 (2S)-2-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid

(2S)-2-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid

Katalognummer: B13317951
Molekulargewicht: 183.25 g/mol
InChI-Schlüssel: XOTORAPUBLJRRY-BCZLUZIISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid: is a unique amino acid derivative characterized by its bicyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane core.

    Amination: Introduction of the amino group at the 2-position.

    Chain Extension: Addition of the propanoic acid moiety.

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.

    Reduction: Reduction reactions can be used to modify the bicyclic structure.

    Substitution: Various substitution reactions can introduce different functional groups to the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents and nucleophiles are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (2S)-2-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used to study the effects of bicyclic amino acids on protein structure and function.

Medicine

Potential medicinal applications include the development of new pharmaceuticals that leverage the unique structure of this compound for enhanced efficacy and selectivity.

Industry

In industry, this compound may be used in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action for (2S)-2-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure may enhance binding affinity and selectivity, leading to specific biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Azabicyclo[2.2.1]heptanes: These compounds share a similar bicyclic structure but differ in the functional groups attached.

    Bicyclo[2.1.1]hexanes: These compounds have a smaller bicyclic core and different chemical properties.

    7-Oxabicyclo[2.2.1]heptanes: These compounds include an oxygen atom in the bicyclic structure, leading to different reactivity and applications.

Uniqueness

The uniqueness of (2S)-2-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid lies in its specific combination of a bicyclic core with an amino acid structure, which provides distinct chemical and biological properties not found in other similar compounds.

Eigenschaften

Molekularformel

C10H17NO2

Molekulargewicht

183.25 g/mol

IUPAC-Name

(2S)-2-amino-3-(2-bicyclo[2.2.1]heptanyl)propanoic acid

InChI

InChI=1S/C10H17NO2/c11-9(10(12)13)5-8-4-6-1-2-7(8)3-6/h6-9H,1-5,11H2,(H,12,13)/t6?,7?,8?,9-/m0/s1

InChI-Schlüssel

XOTORAPUBLJRRY-BCZLUZIISA-N

Isomerische SMILES

C1CC2CC1CC2C[C@@H](C(=O)O)N

Kanonische SMILES

C1CC2CC1CC2CC(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.